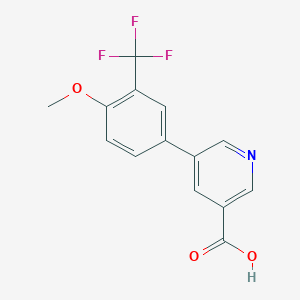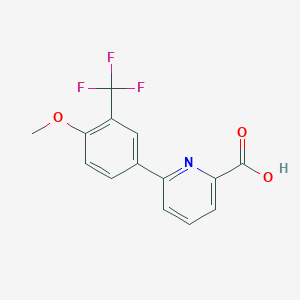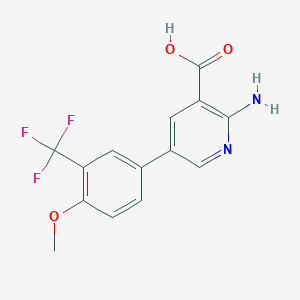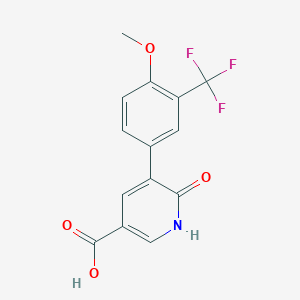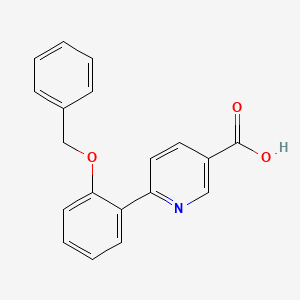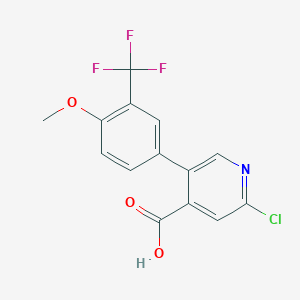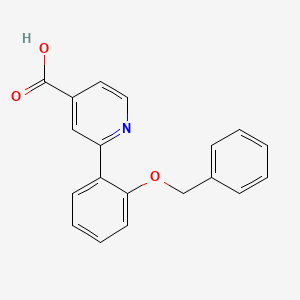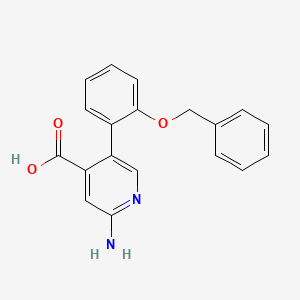
6-(2-Benzyloxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Benzyloxyphenyl)picolinic acid, 95% (6-BPA-95) is an organic compound belonging to the class of picolinic acids. It is a white crystalline solid with a melting point of approximately 110 °C. 6-BPA-95 is a versatile reagent used in various synthetic and analytical applications. It is also used in biomedical research and has been studied in various experimental systems.
Applications De Recherche Scientifique
6-(2-Benzyloxyphenyl)picolinic acid, 95% has been studied in various biological systems, including yeast, bacteria, and mammalian cells. It has been used as a reagent in the synthesis of various compounds, such as 7-hydroxy-6-(2-benzyloxyphenyl)picolinic acid and 6-(2-benzyloxyphenyl)-3-hydroxy-3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. In addition, it has been used as a substrate in the synthesis of various polymers and has been used in the development of various biosensors.
Mécanisme D'action
6-(2-Benzyloxyphenyl)picolinic acid, 95% has been shown to act as a competitive inhibitor of enzymes involved in the metabolism of nucleic acids, such as DNA and RNA. It has also been shown to inhibit the activity of various enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Biochemical and Physiological Effects
6-(2-Benzyloxyphenyl)picolinic acid, 95% has been shown to have potent antifungal, antiviral, and anti-tumor effects. It has also been shown to inhibit the growth of various bacteria and to reduce the levels of certain cytokines. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Benzyloxyphenyl)picolinic acid, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and can be synthesized in a laboratory setting. However, it can be toxic and should be handled with caution.
Orientations Futures
Future research on 6-(2-Benzyloxyphenyl)picolinic acid, 95% could focus on its use in the development of novel drugs and therapeutic agents. In addition, it could be used in the development of new biosensors and in the synthesis of new polymers. Other research could focus on its use in the development of new diagnostic tools and in the study of its biochemical and physiological effects.
Méthodes De Synthèse
6-(2-Benzyloxyphenyl)picolinic acid, 95% can be synthesized from 2-benzyloxybenzaldehyde and picolinic acid using a two-step method. The first step involves the reaction of 2-benzyloxybenzaldehyde with sodium hydroxide in ethanol to form 2-benzyloxybenzyl alcohol. In the second step, the alcohol is reacted with picolinic acid in the presence of sulfuric acid to form 6-(2-Benzyloxyphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-11-6-10-16(20-17)15-9-4-5-12-18(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBAIVKNQBNWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



